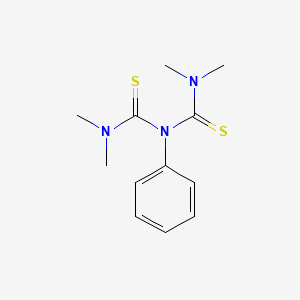

N,N-bis((dimethylamino)thiocarbonyl)aniline

Descripción

N,N-bis((dimethylamino)thiocarbonyl)aniline is a tertiary amine derivative of aniline featuring two dimethylamino thiocarbonyl groups attached to the nitrogen atom. The compound’s structure combines electron-donating dimethylamino groups with thiocarbonyl moieties, which confer unique electronic and steric properties.

The thiocarbonyl group enhances reactivity toward nucleophilic substitution and coordination chemistry, making it valuable in synthesizing metal complexes (e.g., rhenium(V) warheads) and heterocyclic intermediates. Its electronic profile, influenced by the dimethylamino substituents, may also enable applications in organic electronics or photoluminescent materials, as seen in structurally related compounds like 4,4′-([1,2,5]thiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline) .

Propiedades

Número CAS |

33812-14-5 |

|---|---|

Fórmula molecular |

C12H17N3S2 |

Peso molecular |

267.4 g/mol |

Nombre IUPAC |

1-(dimethylcarbamothioyl)-3,3-dimethyl-1-phenylthiourea |

InChI |

InChI=1S/C12H17N3S2/c1-13(2)11(16)15(12(17)14(3)4)10-8-6-5-7-9-10/h5-9H,1-4H3 |

Clave InChI |

ZWWUXDXOKQTSPQ-UHFFFAOYSA-N |

SMILES canónico |

CN(C)C(=S)N(C1=CC=CC=C1)C(=S)N(C)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N,N-bis((dimethylamino)thiocarbonyl)aniline can be synthesized through the reaction of aniline with dimethylamine and carbon disulfide. The reaction typically involves the use of catalysts such as nickel chloride (NiCl2) and samarium chloride (SmCl3) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of N,N-bis((dimethylamino)thiocarbonyl)aniline follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the product.

Análisis De Reacciones Químicas

Synthetic Routes and Structural Analogues

While direct synthesis of N,N-bis((dimethylamino)thiocarbonyl)aniline is not reported in the search results, analogous compounds suggest potential pathways:

-

Thiocarbonylation of Anilines :

Similar to the synthesis of N,N-dimethylaniline derivatives (e.g., ), the target compound could be synthesized via thiocarbonylation of aniline with dimethylamino thiocarbonyl chloride. This would involve nucleophilic substitution at the aniline nitrogen. -

Ligand-Assisted Catalysis :

Pd/S,O-ligand systems (as in ) or Cu/N-heterocyclic carbene (NHC) catalysts (as in ) might facilitate regioselective functionalization (e.g., C–H activation or cyclization) of the aromatic ring.

Reactivity of Thiocarbonyl Groups

The dimethylaminothiocarbonyl substituents are electron-withdrawing, which would influence the electronic properties of the aniline core:

-

Radical Reactions :

Thiocarbonyl groups are known to participate in radical processes. For example, in the presence of photocatalysts like Eosin Y (as in ), the compound could undergo difluoroalkylation or oxidative coupling (Table 1). -

Hydrogen Bonding and Coordination :

The thiocarbonyl sulfur may act as a hydrogen-bond acceptor (as observed in ) or a ligand for metal centers (e.g., Mn or Cu complexes in ).

Oxidative and Polymerization Pathways

-

Oxidative Polymerization :

Aniline derivatives with electron-withdrawing groups (e.g., N,N-dimethylaniline in ) are prone to oxidative polymerization under strong oxidizing agents like SeO₂. For N,N-bis((dimethylamino)thiocarbonyl)aniline, this could yield conductive polymers with unique redox properties. -

Electrophilic Substitution :

The electron-deficient aromatic ring may undergo para-selective electrophilic substitution (e.g., olefination or halogenation) as demonstrated in Pd-catalyzed systems ( ).

Thermodynamic and Mechanistic Insights

-

Cyclic Voltammetry :

Electrochemical analysis (as in ) could reveal redox potentials influenced by the thiocarbonyl groups, guiding applications in catalysis or materials science. -

Radical Trapping :

Mechanistic studies using radical scavengers (e.g., TEMPO or Galvinoxyl in ) would help confirm if thiocarbonyl-stabilized radicals are intermediates in its reactions.

Comparative Data for Analogous Systems

Hypothetical Reaction Pathways

-

Photocatalytic Difluoroalkylation :

Under visible light with Eosin Y, N,N-bis((dimethylamino)thiocarbonyl)aniline could react with iododifluoroacetate (ICF₂COOEt) to form difluoroalkylated products (cf. , Table 2). -

Copper-Catalyzed Cyclization :

The thiocarbonyl groups might direct intramolecular hydroamination (similar to ), yielding fused heterocycles like oxazolidinones or indole derivatives.

Challenges and Research Gaps

-

No direct experimental data for N,N-bis((dimethylamino)thiocarbonyl)aniline were found in the reviewed literature.

-

Future studies should prioritize synthesis, characterization (e.g., ¹H/¹⁹F NMR, cyclic voltammetry), and mechanistic exploration of its reactivity.

Aplicaciones Científicas De Investigación

N,N-bis((dimethylamino)thiocarbonyl)aniline is a compound of interest in various scientific research applications, particularly in the fields of organic chemistry, medicinal chemistry, and materials science. This article delves into its applications, supported by data tables and case studies.

Synthesis Overview

- Starting Materials : Aniline derivatives, dimethylformamide (DMF), and thiocarbonyl compounds.

- Reaction Conditions : Typically involves heating under reflux conditions in a suitable solvent.

- Yield : The yield can vary based on the reaction conditions but generally ranges from 60% to 90%.

Medicinal Chemistry

N,N-bis((dimethylamino)thiocarbonyl)aniline has been explored for its potential as an active pharmaceutical ingredient (API). Its structure allows for modifications that can enhance biological activity.

- Case Study : In a study investigating the structure-activity relationship (SAR) of thiocarbonyl compounds, derivatives of N,N-bis((dimethylamino)thiocarbonyl)aniline exhibited significant antimicrobial properties against various bacterial strains, with minimum inhibitory concentrations (MICs) reported as low as 4 µg/mL against Staphylococcus aureus .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis, particularly in the formation of more complex molecules.

- Data Table: Synthetic Applications

| Application Type | Reaction Type | Product Example |

|----------------------------|------------------------------|--------------------------------------|

| Coupling Reactions | Nucleophilic substitution | Various substituted anilines |

| Formation of Heterocycles | Cyclization | Pyridine and quinazoline derivatives |

| Photochemical Reactions | Light-induced transformations | Release of biologically active agents |

Materials Science

N,N-bis((dimethylamino)thiocarbonyl)aniline is also investigated for its role in developing new materials, particularly in polymer chemistry.

- Case Study : Researchers have utilized this compound in creating polymeric materials that demonstrate enhanced thermal stability and mechanical properties. The incorporation of thiocarbonyl groups has been shown to improve cross-linking density in polymers used for coatings and adhesives .

Photochemistry

The compound's ability to undergo photochemical transformations makes it valuable in the development of light-responsive materials.

Mecanismo De Acción

The mechanism by which N,N-bis((dimethylamino)thiocarbonyl)aniline exerts its effects involves interactions with various molecular targets and pathways. The thiocarbonyl group can interact with nucleophiles, while the dimethylamino groups can participate in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .

Comparación Con Compuestos Similares

Table 1: Key Structural Features and Reactivity

Electronic and Steric Effects

- Dimethylamino vs. Trimethylsilyl Groups: While dimethylamino groups enhance electron density at the nitrogen atom (facilitating nucleophilic reactions), trimethylsilyl substituents in lithium; N,N-bis(trimethylsilyl)aniline provide steric bulk and stabilize negative charges, making it a potent base .

- Thiocarbonyl vs. Thioethyl Groups : Thiocarbonyl groups (as in the target compound) participate in desulfurization reactions (e.g., forming dioxazoles ), whereas thioethyl groups in N,N-bis(2-thioethyl)aniline enable cysteine-specific coordination in rhenium(V) complexes .

Actividad Biológica

N,N-bis((dimethylamino)thiocarbonyl)aniline is a compound of interest due to its unique structural features and potential biological activities. The compound contains a thiocarbonyl group, which is known for its reactivity and interaction with biological molecules. This article explores the biological activity of N,N-bis((dimethylamino)thiocarbonyl)aniline, summarizing research findings, case studies, and relevant data.

Anticancer Properties

Research has indicated that compounds with thiocarbonyl functionalities exhibit significant anticancer properties. For instance, studies have shown that certain derivatives of thiocarbonyl compounds demonstrate cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

- Case Study : In vitro studies on similar thiocarbonyl compounds revealed cytotoxicity against breast (MCF-7), prostate (PC-3), and liver (WRL-68) cancer cell lines. For example, one compound showed an IC50 value of 86 μM against WRL-68 cells, indicating moderate activity .

Enzyme Inhibition

N,N-bis((dimethylamino)thiocarbonyl)aniline may also exhibit enzyme inhibition properties. Thiocarbonyl compounds are known to interact with various enzymes, potentially leading to therapeutic applications in enzyme-related diseases.

- Enzyme Activity : Studies have demonstrated that certain thiocarbonyl derivatives can inhibit human acetylcholinesterase (hAChE), which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. Compounds with IC50 values in the low nanomolar range have been reported as effective inhibitors .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of N,N-bis((dimethylamino)thiocarbonyl)aniline. Modifications to the thiocarbonyl group or the aniline moiety can significantly alter its biological properties.

| Modification Type | Effect on Activity | Reference |

|---|---|---|

| Dimethylamino Group | Increases solubility and bioavailability | |

| Substituents on Aniline | Alters binding affinity to target enzymes |

The biological activity of N,N-bis((dimethylamino)thiocarbonyl)aniline may involve several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Thiocarbonyl compounds can induce oxidative stress in cancer cells, leading to cell death.

- Apoptosis Induction : Activation of apoptotic pathways through caspase activation has been observed in studies involving similar compounds.

- Enzyme Interaction : Binding to active sites of enzymes like hAChE could lead to inhibition and subsequent therapeutic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.